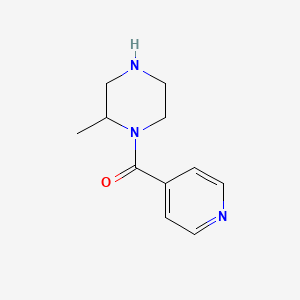

2-Methyl-1-(pyridine-4-carbonyl)piperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-methylpiperazin-1-yl)-pyridin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-8-13-6-7-14(9)11(15)10-2-4-12-5-3-10/h2-5,9,13H,6-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVCWRIMWOOFBDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methyl 1 Pyridine 4 Carbonyl Piperazine and Analogous Scaffolds

Conventional and Modern Approaches to Piperazine (B1678402) Ring Construction

The construction of the piperazine core can be achieved through various synthetic routes. These methods often involve the cyclization of linear diamine precursors or the functionalization of a pre-existing piperazine molecule. google.com

Transition-Metal-Catalyzed Cyclization and Functionalization

Transition-metal catalysis has emerged as a powerful tool for the synthesis of N-heterocycles, including piperazines. nih.govrsc.org These methods offer high efficiency and control over substitution patterns.

Palladium-catalyzed reactions are particularly prominent for piperazine synthesis. A notable method involves the palladium-catalyzed decarboxylative cyclization of propargyl carbonates with diamine nucleophiles. rsc.org This approach is modular, allowing for significant variation in both the diamine and the propargyl carbonate components, leading to highly substituted piperazines with excellent yield and high regio- and stereochemical control under mild conditions. rsc.org For example, the reaction of specific propargyl carbonates with substituted ethylenediamine (B42938) derivatives can yield piperazines in high yields (e.g., 98%) with low catalyst loadings (1-3 mol % palladium). rsc.org

Iridium catalysts have also been employed for the regio- and diastereoselective synthesis of C-substituted piperazines. One innovative, atom-economical method involves the [3+3]-cycloaddition of imines catalyzed by [IrCl(cod)(PPh₃)]. nih.gov This process allows for the head-to-head coupling of easily prepared imines to form complex, C-substituted piperazines as a single diastereomer in high yields under mild conditions. nih.gov

Other transition metals like gold have also been utilized in cyclization reactions to form the piperazine skeleton, highlighting the versatility of metal-catalyzed approaches in modern organic synthesis. nih.govrsc.org

| Catalyst System | Reaction Type | Key Features | Ref. |

| Palladium (Pd) | Decarboxylative Cyclization | Mild conditions, high yields, modular, good stereocontrol | rsc.org |

| Iridium (Ir) | [3+3] Cycloaddition of Imines | Atom-economical, high diastereoselectivity, mild conditions | nih.gov |

| Gold (Au) | Cyclization | Alternative to Pd/Ir for specific substrates | rsc.org |

Multicomponent Reactions for Piperazine Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all starting materials. sigmaaldrich.com This strategy is exceptionally useful for generating chemical diversity and has been successfully applied to piperazine synthesis.

The split-Ugi reaction, a modification of the classic four-component Ugi reaction, is particularly well-suited for cyclic bis-secondary diamines like piperazine. bldpharm.comnanobioletters.com In this reaction, a diamine (piperazine), a carbonyl component (e.g., formaldehyde), an isocyanide, and a carboxylic acid react to desymmetrize the piperazine core in one step. bldpharm.com This process results in a scaffold where one nitrogen atom is acylated and the other is alkylated, avoiding the need for protecting group strategies. bldpharm.com This method has been used to create libraries of 1,4-disubstituted piperazine compounds for biological screening. sigmaaldrich.comnanobioletters.com For instance, reacting piperazine, formaldehyde, an indole (B1671886) carboxylic acid, and an aromatic isocyanide in refluxing methanol (B129727) can produce the desired split-Ugi products in high yields. sigmaaldrich.com

Isocyanide-based MCRs, in general, provide a powerful platform for accessing diverse piperazine scaffolds. nih.govsigmaaldrich.com By varying the four components, a vast chemical space can be explored, making MCRs a central tool in diversity-oriented synthesis for drug discovery. sigmaaldrich.comnih.gov

Reductive Amination Strategies

Reductive amination is a cornerstone reaction in amine synthesis and plays a crucial role in constructing and functionalizing piperazine rings. This method can be applied in several ways, including the cyclization of precursors and the direct alkylation of piperazine nitrogens.

One strategy involves the catalytic reductive cyclization of dioximes to form the piperazine ring. google.comgoogle.com In this approach, a primary amine undergoes a double Michael addition to nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. Subsequent reductive cyclization of the two oxime groups, often using a palladium-on-carbon (Pd/C) catalyst under hydrogenation, yields the substituted piperazine ring. google.com This method allows for the conversion of a primary amino group into a piperazine ring, providing a route to C-substituted piperazines. google.comgoogle.com

Reductive amination is also a common method for the N-alkylation of the piperazine core. For example, reacting a protected piperazine derivative like 2,2,2-trifluoro-N-(2-(piperazin-1-yl)ethyl)acetamide with a ketone such as N-methyl-4-piperidone in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) leads to the formation of a new C-N bond, functionalizing one of the piperazine nitrogens.

| Strategy | Precursors | Reagents | Outcome | Ref. |

| Reductive Cyclization | Primary amines, nitrosoalkenes | Pd/C, H₂ | C-substituted piperazine ring | google.com |

| N-Alkylation | Piperazine derivative, ketone/aldehyde | NaBH(OAc)₃ | N-substituted piperazine |

Alkylation and Acylation of Piperazine Nitrogens

The final step in the synthesis of 2-Methyl-1-(pyridine-4-carbonyl)piperazine involves the acylation of the 2-methylpiperazine (B152721) core. This requires precise control over the reactivity of the two nitrogen atoms in the piperazine ring.

Direct mono-alkylation or mono-acylation of piperazine can be challenging due to the potential for di-substitution. A common strategy to achieve mono-functionalization is to use a piperazine derivative where one nitrogen is protected, for instance, with a tert-butoxycarbonyl (Boc) group. The unprotected nitrogen can then be selectively alkylated or acylated. For alkylation, the protected piperazine is reacted with an alkyl halide in the presence of a base like potassium carbonate.

For the synthesis of the title compound, 2-methylpiperazine is acylated with pyridine-4-carboxylic acid (isonicotinic acid). Direct amide bond formation requires activation of the carboxylic acid. This is typically achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using thionyl chloride or oxalyl chloride), or by using standard peptide coupling reagents. nih.govnih.gov These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often in combination with an additive like hydroxybenzotriazole (B1436442) (HOBt), facilitate the amide bond formation between the less sterically hindered N1 nitrogen of 2-methylpiperazine and the pyridine-4-carbonyl moiety. The reaction of 1-(2-Pyrrolidone-5-carbonyl)piperazine with 4-chloroacetylmorpholine in the presence of potassium carbonate provides an example of direct acylation on a piperazine nitrogen.

Asymmetric Synthesis of Chiral 2-Methylpiperazines and Related Piperazinones

The methyl group at the C2 position of this compound creates a chiral center. Therefore, producing enantiomerically pure versions of this compound requires methods for asymmetric synthesis, primarily focusing on the preparation of the chiral 2-methylpiperazine building block.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed. This is a powerful and widely used strategy in asymmetric synthesis.

Palladium-Catalyzed Asymmetric Hydrogenation

Palladium-catalyzed asymmetric hydrogenation has emerged as a significant method for synthesizing chiral compounds. rsc.org This technique has been successfully applied to the synthesis of chiral piperazin-2-ones from pyrazin-2-ols, which can then be converted to the desired chiral piperazines without loss of optical purity. rsc.org The use of palladium catalysts offers a direct route to enantiomerically enriched piperazine precursors. rsc.orgrsc.org

A notable application involves the asymmetric hydrogenation of pyrazines with a tautomeric hydroxyl group. This process provides access to chiral disubstituted piperazin-2-ones with high diastereoselectivities and enantioselectivities. rsc.org These intermediates are then readily converted to chiral piperazines.

Iridium-Catalyzed Asymmetric Hydrogenation

Iridium catalysts have proven highly effective in the asymmetric hydrogenation of various N-heteroaromatic compounds, including pyrazines, to yield chiral cyclic amines. dicp.ac.cn Specifically, dinuclear triply chloro-bridged iridium(III) complexes with chiral diphosphine ligands have been used to hydrogenate tosylamido-substituted pyrazines. This method produces chiral tetrahydropyrazines with an amidine skeleton in high yields and with excellent enantioselectivity. dicp.ac.cn

The addition of N,N-dimethylanilinium bromide has been shown to enhance the catalytic activity and enantioselectivity of the reaction. The resulting amidine products can be further transformed into chiral piperazinones and piperazines while retaining their enantiomeric purity. dicp.ac.cn Iridium-catalyzed asymmetric hydrogenation has also been successfully applied to the synthesis of chiral 1,2-fluorohydrins from fluorinated allylic alcohols, demonstrating the versatility of these catalysts. rsc.org

Dynamic Kinetic Resolution Approaches

Dynamic kinetic resolution (DKR) provides an efficient pathway to enantiomerically pure piperidines and related structures. nih.gov This method often involves the stereoselective cyclocondensation of a chiral auxiliary, such as (R)-phenylglycinol, with a racemic or prochiral substrate. nih.gov For instance, DKR has been employed in the asymmetric transfer hydrogenation of racemic 2-substituted quinolines to produce chiral tetrahydroquinolines with both endo- and exo-cyclic chiral centers. nih.gov

Another approach to kinetic resolution involves the deprotonation of N-Boc-2-aryl-4-methylenepiperidines using a base like n-BuLi in the presence of a chiral ligand such as sparteine. whiterose.ac.uk This allows for the separation of enantiomers, with the resulting enantioenriched products being versatile building blocks for further synthesis. whiterose.ac.uk

Enantioselective Addition Reactions

Enantioselective addition reactions are a key strategy for constructing chiral centers. The synthesis of homochiral cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines has been achieved through the diastereoselective nucleophilic addition of the Ruppert–Prakash reagent (TMSCF3) to a homochiral α-amino sulfinylimine. rsc.org Similarly, the addition of an allyl organocerium reagent to a piperazinone intermediate has been used to create a homochiral trisubstituted piperazinone. rsc.org

Manganese-catalyzed asymmetric formal hydroamination of allylic alcohols has also been developed, providing chiral γ-amino alcohols which are precursors to piperazine derivatives. acs.orgacs.org

Synthesis from Optically Pure Amino Acids

The use of the chiral pool, particularly optically pure amino acids, is a well-established strategy for the synthesis of chiral molecules. rsc.org Chiral 2-substituted piperazines can be synthesized from optically pure amino acids like alanine, cysteine, and leucine. google.com The process typically involves the conversion of the amino acid to a chiral amino acid ester hydrochloride, followed by several reaction steps, including cyclization and reduction, to yield the desired chiral piperazine. google.com

For example, (R)-(−)-phenylglycinol can be condensed with N-Boc glycine, followed by reduction, protection, and cyclization to form a 2-oxopiperazine, which is then converted to (R)-(+)-2-methylpiperazine. rsc.org This method leverages the inherent chirality of the starting material to produce enantiomerically pure products.

Formation of the Pyridine-4-carbonyl Moiety

The final step in the synthesis of this compound is the formation of the amide bond between the chiral 2-methylpiperazine and the pyridine-4-carbonyl group.

Carboxylation and Amide Bond Formation Techniques

Amide bond formation is a fundamental transformation in organic synthesis. unimi.itresearchgate.net The reaction typically involves the coupling of a carboxylic acid, or an activated derivative, with an amine. researchgate.net Various coupling reagents can be employed to facilitate this reaction. researchgate.net

One common method is the conversion of the carboxylic acid to an acyl chloride, which then reacts with the amine. researchgate.net For instance, isonicotinic acid can be converted to isonicotinoyl chloride, which is then reacted with the chiral 2-methylpiperazine to form the final product.

Recent advances have focused on developing more sustainable and efficient methods for amide bond formation. These include one-pot procedures that avoid traditional coupling reagents by utilizing thioester intermediates. nih.govrsc.org Additionally, the Doebner reaction, which synthesizes quinoline-4-carboxylic acids, highlights methods for forming carboxy-substituted N-heterocycles that can subsequently be used in amide coupling reactions. sci-hub.se

Data Tables

Table 1: Overview of Synthetic Methodologies for Chiral 2-Methylpiperazine

| Methodology | Key Features | Example Precursor | Catalyst/Reagent | Reference |

| Palladium-Catalyzed Asymmetric Hydrogenation | High diastereo- and enantioselectivity | Pyrazin-2-ols | Palladium complexes | rsc.org |

| Iridium-Catalyzed Asymmetric Hydrogenation | High yield and enantioselectivity | Tosylamido-substituted pyrazines | Chiral Iridium(III) complexes | dicp.ac.cn |

| Dynamic Kinetic Resolution | Efficient separation of enantiomers | N-Boc-2-aryl-4-methylenepiperidines | n-BuLi/sparteine | whiterose.ac.uk |

| Enantioselective Addition Reactions | Creation of specific chiral centers | Homochiral α-amino sulfinylimine | Ruppert–Prakash reagent | rsc.org |

| Synthesis from Optically Pure Amino Acids | Utilizes the chiral pool | (R)-(−)-phenylglycinol | Standard organic reagents | rsc.org |

Table 2: Reagents for Amide Bond Formation

| Reagent Type | Specific Example | Function | Reference |

| Coupling Reagent | HCTU, HBTU, HATU | Activates carboxylic acid for amine coupling | nih.gov |

| Acyl Halide | Isonicotinoyl chloride | Highly reactive intermediate for amidation | researchgate.net |

| Thioester Precursor | Dithiocarbamate | Forms thioester for subsequent amidation | nih.govrsc.org |

Functionalization of Pyridine (B92270) Ring Systems

The functionalization of pre-existing pyridine rings is a cornerstone strategy for the synthesis of complex molecules like this compound. This approach often involves the modification of a pyridine ring which is subsequently used to acylate the piperazine moiety, or the hydrogenation of a functionalized pyridine to a piperidine (B6355638). researchgate.net

One of the most common transformations is the hydrogenation of the pyridine ring to form a piperidine ring. researchgate.net This can be achieved using various catalytic systems. For instance, heterogeneous catalysts like Rhodium on carbon (Rh/C) have been shown to effectively hydrogenate aromatic rings, including pyridine, under relatively mild conditions (e.g., 80°C in water with 5 atm of H₂ pressure). organic-chemistry.org Non-metal alternatives, such as borenium ions in the presence of hydrosilanes, also offer a pathway for the diastereoselective reduction of substituted pyridines to piperidines. mdpi.com These methods are crucial as they allow for the introduction of substituents onto the pyridine ring prior to creating the saturated piperidine structure.

Another key functionalization strategy is the direct introduction of substituents onto the pyridine ring. This can be accomplished through various organic reactions. For example, nucleophilic aromatic substitution on activated pyridine systems, such as 2-chloro-3-nitropyridine (B167233), allows for the direct attachment of a piperazine nucleophile. nih.gov The electron-withdrawing nitro group in this case activates the 2-position for attack by the piperazine nitrogen. nih.gov Such strategies are fundamental for creating the pyridine-piperazine linkage found in the target molecule and its analogs.

Convergent and Divergent Synthesis Strategies for the Compound

The construction of the this compound framework can be approached through both convergent and divergent synthetic strategies. A convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages. researchgate.net In contrast, a divergent synthesis would start from a common intermediate that is then modified in various ways to produce a library of related compounds.

For this compound, a convergent approach is the most direct. This would involve the separate synthesis or procurement of 2-methylpiperazine and a pyridine-4-carboxylic acid derivative (isonicotinic acid). These two fragments are then coupled to form the final product. This strategy is highly efficient as it allows for the optimization of the synthesis of each fragment separately and minimizes the number of steps in the main reaction sequence.

Stepwise Construction of the this compound Framework

The most common stepwise synthesis of this compound involves the acylation of 2-methylpiperazine with an activated derivative of pyridine-4-carboxylic acid. This is a classic example of amide bond formation.

The general synthetic route can be outlined as follows:

Activation of Pyridine-4-carboxylic Acid: The carboxylic acid is converted into a more reactive species to facilitate acylation. Common methods include conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride), an acid anhydride, or an active ester.

Acylation Reaction: The activated pyridine-4-carbonyl derivative is then reacted with 2-methylpiperazine. The reaction is typically carried out in the presence of a base to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

A representative, though analogous, procedure can be seen in the synthesis of related pyridylpiperazine derivatives. For instance, the synthesis of 1-(3-nitropyridin-2-yl)piperazine (B1350711) is achieved by reacting 2-chloro-3-nitropyridine with an excess of piperazine under reflux conditions. nih.gov This intermediate can then be further functionalized. A more direct analogy for the target compound is the N-acylation of a piperidine ester with propionyl chloride, which proceeds in high yield. researchgate.net

Table 1: Representative Stepwise Synthesis of Acyl-Piperazines/Piperidines

| Step | Starting Materials | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 1-Benzylpiperidin-4-one, Aniline | HCN, Acetic Acid; then H₂SO₄ | 1-Benzyl-4-phenylaminopiperidine-4-carboxamide | ~90% (nitrile) | researchgate.net |

| 2 | Anilino-amide intermediate | KOH, Propylene Glycol, ~200°C; then SOCl₂, MeOH | Anilino-ester intermediate | 40-45% (3 steps) | researchgate.net |

| 3 | Anilino-ester intermediate | Propionyl chloride, Triethylamine | N-Acylated anilido-ester | 70-80% | researchgate.net |

| 4 | N-Acylated anilido-ester | H₂, Pd/C | Final debenzylated piperidine | ~100% | researchgate.net |

One-Pot Synthetic Protocols for Efficiency Enhancement

To improve synthetic efficiency, reduce waste, and save time, one-pot protocols are highly desirable. These methods combine multiple reaction steps into a single procedure without isolating intermediates. researchgate.net While a specific one-pot synthesis for this compound is not prominently documented, the synthesis of substituted pyridines via one-pot, multi-component reactions is well-established. organic-chemistry.orgcore.ac.uk

For example, a three-component reaction involving a 1,3-dicarbonyl compound, an alkynone, and ammonium (B1175870) acetate (B1210297) can produce polysubstituted pyridines in a single step with high regioselectivity. organic-chemistry.org Another approach involves the one-pot relay synthesis of novel pyridine derivatives for biological screening, demonstrating the power of this strategy in medicinal chemistry. nih.gov These methodologies could potentially be adapted to construct the pyridine portion of the target molecule, which could then be coupled with 2-methylpiperazine. A more direct, though still analogous, one-pot synthesis involves reacting alkyl dihalides with primary amines under microwave irradiation to form heterocycles like piperazines and piperidines. organic-chemistry.org

Table 2: Examples of One-Pot Synthesis for Pyridine and Piperidine Scaffolds

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Advantage | Reference |

|---|---|---|---|---|---|

| Three-component Heteroannulation | Alkynone, 1,3-dicarbonyl compound, Ammonium acetate | Reflux in ethanol, no acid catalyst | Polysubstituted Pyridines | High regiocontrol and yield | organic-chemistry.org |

| Cyclocondensation | Alkyl dihalides, Primary amines/hydrazines | Microwave irradiation, aqueous medium | Piperazines, Piperidines | Simple, efficient, rapid | organic-chemistry.org |

| Base-Catalyzed One-Pot Synthesis | α,β-Unsaturated ketones, β-Keto esters, Amines | Base catalyst (e.g., DBU) | Substituted Pyridines | Broad substrate scope, good yields | acs.org |

Green Chemistry Principles in the Synthesis of Piperazine-Pyridine Conjugates

The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance. researchgate.net These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous chemicals, and improving energy efficiency. researchgate.netresearchgate.net

In the context of synthesizing piperazine-pyridine conjugates, several green strategies can be employed. The use of catalytic reactions, both metal-based and organocatalytic, is a key principle, as it reduces the need for stoichiometric reagents. mdpi.comresearchgate.net For instance, the hydrogenation of pyridines can be performed using recyclable catalysts. mdpi.com

Another green approach is the use of safer and more environmentally benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. researchgate.netnih.gov Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. core.ac.uk One-pot syntheses also align with green chemistry principles by reducing the number of work-up and purification steps, thereby minimizing solvent use and waste generation. researchgate.net The synthesis of N-substituted piperidones, key precursors for many pharmaceuticals, has been demonstrated using an efficient green chemistry approach that avoids the classical Dieckman condensation. researchgate.net

Chemical Reactivity and Derivatization Strategies of the 2 Methyl 1 Pyridine 4 Carbonyl Piperazine Core

Reactivity Profiles of the Piperazine (B1678402) Nitrogen Atoms

The piperazine ring in 2-Methyl-1-(pyridine-4-carbonyl)piperazine contains two nitrogen atoms with differing reactivity profiles, offering opportunities for selective functionalization.

Nucleophilic Properties and Alkylation/Acylation Reactions

The secondary amine within the piperazine ring is a primary site for nucleophilic attack. This nitrogen can readily participate in alkylation and acylation reactions, allowing for the introduction of a wide array of substituents. The fundamental activity of piperazine derivatives is largely due to the substitutions at the 1 and 4 positions of the nitrogen atoms. researchgate.net

Alkylation reactions can be achieved using various alkyl halides, such as methyl iodide or ethyl bromide, often in the presence of a base to deprotonate the nitrogen and enhance its nucleophilicity. google.com Similarly, acylation can be carried out with acyl chlorides or anhydrides to introduce carbonyl-containing moieties. These reactions are fundamental in building molecular complexity and modulating the pharmacological properties of the resulting derivatives. evitachem.comresearchgate.netnih.gov The secondary amine is also susceptible to hydrolysis under acidic conditions, a factor that must be considered during synthesis and handling.

The nucleophilicity of the piperazine nitrogen is a key factor in its reactivity. Piperazine itself is recognized as an efficient nucleophile in substitution reactions. researchgate.net Studies on related systems have shown that the nitrogen atoms in piperazine rings can act as potent nucleophiles in various chemical transformations. evitachem.com

Table 1: Examples of Alkylation and Acylation Reagents for Piperazine Modification

| Reaction Type | Reagent Class | Specific Examples |

| Alkylation | Alkyl Halides | Methyl Iodide, Ethyl Bromide, Propyl Bromide, Benzyl Chloride |

| Acylation | Acyl Halides | Acetyl Chloride, Benzoyl Chloride |

| Acylation | Acyl-1,4-Dihydropyridines | 4-Acyl-1,4-DHPs |

Protonation States and their Influence on Reactivity

The basicity of the piperazine nitrogens means that their protonation state is dependent on the pH of the surrounding medium. This, in turn, significantly influences the molecule's reactivity. In acidic conditions, the nitrogen atoms will be protonated, forming piperazinium salts. This protonation deactivates the nitrogen as a nucleophile, preventing it from participating in alkylation or acylation reactions.

Conversely, in a basic environment, the nitrogen is deprotonated and exists as a free base, rendering it nucleophilic and reactive. The chair conformation is the most thermodynamically stable arrangement for the piperazine ring, a feature that is often observed in the solid-state structures of its derivatives. nih.gov The interplay between the protonation state and conformational preference is a critical consideration in designing reactions involving the piperazine core.

Functional Group Transformations on the Pyridine (B92270) Ring

The pyridine ring of this compound offers additional sites for chemical modification, further expanding the diversity of accessible derivatives.

Substitutions on the Pyridine Moiety

The pyridine ring can undergo various substitution reactions, although its electron-deficient nature generally directs reactions to specific positions. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic aromatic substitution, making such reactions challenging. However, nucleophilic aromatic substitution is more feasible, particularly at the 2- and 4-positions relative to the ring nitrogen. researchgate.net

Recent advancements have enabled the C-H arylation of pyridines, including those with electron-withdrawing groups, with high regioselectivity at the 3- and 4-positions. nih.gov This provides a powerful tool for introducing aryl groups onto the pyridine scaffold. Furthermore, the functionalization of pyridines at the C4 position can be achieved through metalation with strong bases like n-butylsodium, followed by reaction with various electrophiles. nih.gov The methyl group at the 2-position of the pyridine ring can also be a site for functionalization, for instance, through α-methylation of the parent pyridine. researchgate.net

Carbonylation Reactions at C-H Bonds

Carbonylation reactions represent a valuable strategy for introducing carbonyl groups into aromatic systems. Recent studies have demonstrated the palladium-catalyzed carbonylative generation of potent acylating electrophiles from pyridines. rsc.org This allows for the functionalization of arene C-H bonds to form ketones. While direct carbonylation of the pyridine C-H bonds in this compound is not explicitly detailed in the provided context, the general principles of pyridine carbonylation suggest its potential applicability. This would involve the activation of a C-H bond on the pyridine ring and the subsequent insertion of carbon monoxide to form an acyl group, which could then be further elaborated.

Stereochemical Integrity in Transformations of this compound

The presence of a chiral center at the 2-position of the piperazine ring introduces the element of stereochemistry. Maintaining the stereochemical integrity of this center during subsequent chemical transformations is often crucial for preserving the desired biological activity of the final compound.

Many synthetic routes that utilize chiral building blocks aim to proceed with high stereoselectivity. For instance, in reactions involving the modification of the piperazine or pyridine rings, reaction conditions must be carefully chosen to avoid racemization or epimerization at the C2-methyl stereocenter. The use of chiral ligands in metal-catalyzed reactions can also influence the stereochemical outcome of transformations on the molecule. acs.orgacs.org

For example, in the synthesis of chiral γ-amino alcohols from related structures, the enantiomeric excess of the product is highly dependent on the chiral ligand used in the catalytic system. acs.orgacs.org This highlights the importance of stereocontrol in the synthesis of complex molecules based on the 2-methylpiperazine (B152721) scaffold. The conformational rigidity of the piperazine ring, often adopting a chair-like structure, can also play a role in directing the approach of reagents and influencing the stereoselectivity of reactions. nih.gov

Late-Stage Diversification of the Scaffold

The this compound core, formally named (piperazin-1-yl)((2-methyl)pyridin-4-yl)methanone, represents a valuable scaffold in medicinal chemistry. Its structure contains multiple sites amenable to chemical modification, allowing for late-stage diversification. This process involves introducing new functional groups onto a complex, pre-formed molecular structure to efficiently generate analogues with modified properties, such as improved potency, selectivity, or pharmacokinetic profiles. unimi.it The primary sites for such diversification on this scaffold are the unsubstituted secondary amine of the piperazine ring and, to a lesser extent, the methyl group and the pyridine ring itself.

Introduction of Additional Functionalities

The introduction of new chemical moieties is a cornerstone of optimizing lead compounds. For the this compound scaffold, the most accessible and versatile point of modification is the secondary amine at the N4 position of the piperazine ring. This nitrogen atom is nucleophilic and readily participates in a variety of well-established chemical transformations.

Functionalization of the Piperazine Nitrogen: The secondary amine of the piperazine ring is a highly reactive handle for introducing a wide array of substituents. Common strategies include:

N-Alkylation and N-Arylation: This can be achieved through reactions with alkyl or aryl halides. A particularly effective and mild method is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). acs.orgnih.gov This reaction is highly efficient for forming C-N bonds and introducing diverse side chains.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides allows for the formation of amide and sulfonamide linkages, respectively. These reactions can introduce a variety of functional groups that can alter the electronic properties and hydrogen bonding capabilities of the molecule.

Michael Addition: The nucleophilic amine can undergo conjugate addition to α,β-unsaturated carbonyl compounds, providing another route to extend the scaffold.

These reactions enable the incorporation of a vast range of chemical groups, from simple alkyl chains to complex heterocyclic systems, thereby modulating the molecule's physicochemical properties.

Functionalization of the Pyridine Ring: While the piperazine nitrogen is the most reactive site, the pyridine ring itself offers opportunities for diversification. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, but it generally requires harsh conditions or the presence of a leaving group. nih.gov More modern approaches, such as transition-metal-catalyzed C-H functionalization, have emerged as powerful tools for the direct and selective modification of pyridine rings in complex molecules. unimi.itnih.govrsc.org These methods can enable the introduction of alkyl, aryl, or boryl groups at specific positions (ortho, meta, or para to the ring nitrogen), although selectivity can be a challenge. unimi.itnih.gov The methyl group on the pyridine ring also represents a potential site for C-H functionalization, allowing for the introduction of new substituents at the benzylic position.

The table below illustrates examples of functionalities that can be introduced onto the piperazine nitrogen.

Table 1: Examples of Introduced Functionalities via Piperazine N4-Substitution

| Starting Material | Reagent/Reaction Type | Introduced Functionality | Resulting Compound Class |

| (Piperazin-1-yl)((2-methyl)pyridin-4-yl)methanone | Benzaldehyde, NaBH(OAc)₃ (Reductive Amination) | Benzyl group | N-Benzylpiperazine derivative |

| (Piperazin-1-yl)((2-methyl)pyridin-4-yl)methanone | Acetic Anhydride (Acylation) | Acetyl group | N-Acetylpiperazine derivative |

| (Piperazin-1-yl)((2-methyl)pyridin-4-yl)methanone | 4-Fluorobenzaldehyde, K₂CO₃ (Nucleophilic Aromatic Substitution) | 4-Fluorobenzyl group | N-Arylpiperazine derivative |

| (Piperazin-1-yl)((2-methyl)pyridin-4-yl)methanone | 1-Boc-piperidine-4-carboxylic acid, EDC/HOBt (Amide Coupling) | Boc-protected piperidinyl-carbonyl group | Piperazine-amide conjugate |

Creation of Conjugates and Bioconjugates

The functional groups introduced during the diversification process serve as chemical handles for creating conjugates. This strategy involves linking the core scaffold to other molecules, such as other pharmacophores, imaging agents, or large biomolecules, to create novel entities with combined or enhanced functions. nih.gov

Chemical Conjugates: Hybrid molecules can be designed by coupling the this compound scaffold to another small-molecule drug. This approach can lead to compounds with dual modes of action or improved targeting. For instance, a carboxylic acid functionality introduced onto the piperazine nitrogen can be activated and coupled to an amine group on a second drug molecule, forming a stable amide linker. This strategy is widely explored to potentially overcome drug resistance and improve therapeutic outcomes. nih.gov

Bioconjugates: Bioconjugation is the covalent attachment of a molecule to a biomolecule, such as a protein or nucleic acid. This is a powerful strategy for applications like targeted drug delivery or creating molecular probes. The piperazine scaffold can be readily adapted for bioconjugation. For example, a functional handle on the piperazine ring can be reacted with a bifunctional linker. One end of the linker attaches to the piperazine derivative, while the other end possesses a group that can react selectively with a functional group on a biomolecule.

A common strategy involves introducing a thiol-reactive group, such as a maleimide, onto the scaffold. acs.orgnih.gov This maleimide-functionalized derivative can then be selectively conjugated to cysteine residues on a protein, such as an antibody or a carrier protein like ferritin, to create a targeted delivery system. acs.orgnih.gov Alternatively, introducing functionalities like azides or alkynes allows for the use of "click chemistry," specifically the copper-catalyzed or strain-promoted alkyne-azide cycloaddition, for efficient and specific bioconjugation under mild, biocompatible conditions.

The table below provides illustrative examples of potential conjugates derived from the scaffold.

Table 2: Examples of Conjugate Creation from the Diversified Scaffold

| Diversified Scaffold | Conjugation Partner | Linker/Reaction Type | Conjugate Type | Potential Application |

| N-(Aminoethyl) derivative | Fluorescein isothiocyanate (FITC) | Thiourea formation | Fluorescently-labeled probe | Cellular imaging |

| N-(Propargyl) derivative | Azide-modified peptide | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Peptide-drug conjugate | Targeted therapy |

| N-(Maleimido-ethyl) derivative | Cysteine residue on Human Serum Albumin | Michael addition | Protein-drug conjugate | Improved pharmacokinetics |

| N-(Carboxypropyl) derivative | Aminated oligonucleotide (siRNA) | Amide bond formation | siRNA-delivery vehicle | Gene silencing |

Advanced Spectroscopic and Analytical Characterization of 2 Methyl 1 Pyridine 4 Carbonyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. The spectrum of 2-Methyl-1-(pyridine-4-carbonyl)piperazine is expected to show distinct signals for the pyridine (B92270) ring, the piperazine (B1678402) ring, and the methyl group.

The 4-substituted pyridine ring typically displays a characteristic AA'BB' or simple doublet of doublets system. The protons alpha to the nitrogen atom (H-2' and H-6') are deshielded by the electronegative nitrogen and are expected to appear far downfield. The protons beta to the nitrogen (H-3' and H-5') would resonate at a higher field.

The piperazine ring presents a more complex system. The introduction of a methyl group at the C-2 position and the restricted rotation around the amide C-N bond make the methylene (B1212753) protons on the ring chemically non-equivalent (diastereotopic). This results in a series of complex multiplets. The protons on the carbon adjacent to the carbonyl group (H-3 and H-5) are expected to be the most downfield of the piperazine signals due to the deshielding effect of the amide. The proton at the C-2 position, being a methine proton, will also have a distinct chemical shift and will be coupled to the adjacent methyl group protons.

The methyl group protons (H-7) are expected to appear as a doublet, due to coupling with the single proton on C-2, in the upfield region of the spectrum, a characteristic region for alkyl groups. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound This table is a representation based on typical chemical shifts for similar structural motifs.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Pyridine H-2', H-6' | 8.6 - 8.8 | Doublet (d) | Protons alpha to pyridine nitrogen |

| Pyridine H-3', H-5' | 7.4 - 7.6 | Doublet (d) | Protons beta to pyridine nitrogen |

| Piperazine H-3, H-5 | 3.5 - 4.0 | Multiplet (m) | Protons adjacent to carbonyl |

| Piperazine H-2, H-6 | 2.6 - 3.2 | Multiplet (m) | Remaining piperazine ring protons |

| Methyl H-7 | 1.0 - 1.2 | Doublet (d) | Coupled to piperazine H-2 |

Carbon (¹³C) NMR for Backbone Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and analysis of the chemical environment.

For this compound, the carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing between 165-170 ppm. lew.ro The carbons of the pyridine ring will have characteristic shifts, with the carbons adjacent to the nitrogen (C-2' and C-6') appearing around 150 ppm and the carbon bearing the carbonyl group (C-4') resonating at a distinct downfield position. rsc.org

The five unique carbons of the 2-methylpiperazine (B152721) moiety will give rise to five separate signals. The carbons adjacent to nitrogen atoms resonate in the 40-55 ppm range. lew.romdpi.com The carbon atom bonded to the methyl group (C-2) and the methyl carbon itself (C-7) will have characteristic upfield shifts, with the methyl carbon being one of the most shielded carbons in the molecule. lew.romdpi.com

Table 2: Predicted ¹³C NMR Data for this compound This table is a representation based on typical chemical shifts for similar structural motifs.

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | 166 - 169 | Amide carbonyl |

| Pyridine C-2', C-6' | ~150 | Carbons alpha to pyridine nitrogen |

| Pyridine C-4' | ~145 | Carbon attached to carbonyl |

| Pyridine C-3', C-5' | ~122 | Carbons beta to pyridine nitrogen |

| Piperazine C-3, C-5 | 40 - 50 | Carbons adjacent to carbonyl nitrogen |

| Piperazine C-2, C-6 | 45 - 55 | Remaining piperazine ring carbons |

| Methyl C-7 | 15 - 20 | Methyl group carbon |

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the alpha (H-2'/H-6') and beta (H-3'/H-5') protons of the pyridine ring. It would also map out the complex coupling network within the piperazine ring and, crucially, show a cross-peak between the methyl protons (H-7) and the methine proton (H-2), confirming the position of the methyl group.

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It is a powerful tool for definitively assigning carbon signals based on the already-assigned proton spectrum. For instance, the proton signal assigned to the methyl group would show a cross-peak to the most upfield carbon signal, confirming its identity as the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is essential for connecting the different structural fragments of the molecule. Key correlations would include:

A correlation from the pyridine protons (H-3'/H-5') to the carbonyl carbon (C=O), confirming the attachment of the pyridine ring to the carbonyl group.

Correlations from the piperazine protons at H-3 and H-5 to the carbonyl carbon, confirming the amide linkage.

Correlations from the methyl protons (H-7) to the adjacent piperazine ring carbons (C-2 and C-6), further solidifying the structural assignment.

The use of such 2D NMR techniques allows for a comprehensive and unambiguous structural elucidation of complex molecules. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a compound. For this compound (C₁₁H₁₅N₃O), the theoretical exact mass of the protonated molecule, [M+H]⁺, is 206.1293. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the compound's elemental composition, a critical piece of data for characterization. mdpi.com

Fragmentation Pattern Analysis

In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. The fragmentation of this compound is expected to proceed through several predictable pathways, primarily involving the cleavage of the weakest bonds.

The most prominent fragmentation would likely be the cleavage of the amide bond, which is a common fragmentation pathway for such compounds. researchgate.net This would result in two primary fragments:

The pyridine-4-carbonyl cation (isonicotinoyl cation) at m/z 106.

The 2-methylpiperazine fragment, which could be detected as a radical cation or a protonated species.

Further fragmentation of the piperazine ring is also expected, which is a characteristic feature of piperazine derivatives in mass spectrometry. researchgate.netresearchgate.net This can involve the loss of ethylene (B1197577) or other small neutral molecules, leading to a series of smaller fragment ions that help to confirm the structure of the piperazine portion of the molecule.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Notes |

| 205 | [C₁₁H₁₅N₃O]⁺˙ | Molecular Ion (EI) |

| 106 | [C₆H₄NO]⁺ | Isonicotinoyl cation from amide bond cleavage |

| 99 | [C₅H₁₁N₂]⁺ | 2-Methylpiperazinyl cation from amide bond cleavage |

| 79 | [C₅H₅N]⁺˙ | Pyridine radical cation |

| 70 | [C₄H₈N]⁺ | Common fragment from piperazine ring cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the molecular mass detection capabilities of mass spectrometry. This method is exceptionally well-suited for confirming the identity and assessing the purity of this compound.

In a typical application, the compound is first passed through an HPLC column (often a reverse-phase C18 column) to separate it from any impurities, such as unreacted starting materials or side-products. The eluent from the chromatograph is then introduced into the mass spectrometer. Due to the presence of basic nitrogen atoms in both the piperazine and pyridine rings, positive-mode electrospray ionization (ESI) is an effective method for generating charged molecules.

The mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₅N₃O, the exact mass can be calculated and compared with the experimentally observed mass-to-charge ratio (m/z), providing definitive confirmation of the compound's identity. The LC chromatogram simultaneously provides a purity profile, where the area of the peak corresponding to the title compound is compared against the total area of all detected peaks.

| Parameter | Expected Value / Method |

| Molecular Formula | C₁₁H₁₅N₃O |

| Molecular Weight | 205.26 g/mol |

| Ionization Mode | Electrospray Ionization (Positive, ESI+) |

| Expected Ion | [M+H]⁺ |

| Expected m/z | 206.1288 |

| Instrumentation | LC-MS/MS systems provide high sensitivity and selectivity. sigmaaldrich.com |

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, offering detailed insight into the functional groups present.

Infrared (IR) spectroscopy is a cornerstone technique for functional group identification. The spectrum of this compound is predicted to exhibit several characteristic absorption bands that correspond to its distinct structural components: the tertiary amide, the pyridine ring, and the substituted piperazine moiety.

The most prominent feature is expected to be the strong carbonyl (C=O) stretching vibration from the amide group, typically appearing in the 1630-1680 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine ring and its methyl group would appear just below 3000 cm⁻¹. Vibrations corresponding to the C=C and C=N bonds of the pyridine ring are expected in the 1600-1400 cm⁻¹ range.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Aromatic C-H (Pyridine) | 3100-3000 | Stretching |

| Aliphatic C-H (Piperazine, -CH₃) | 2980-2850 | Stretching |

| Amide C=O (Tertiary) | 1680-1630 | Stretching |

| Aromatic C=C, C=N (Pyridine) | 1600-1450 | Ring Stretching |

| Aliphatic C-H | 1470-1350 | Bending / Scissoring |

| C-N (Amide & Piperazine) | 1350-1150 | Stretching |

Raman spectroscopy provides complementary information to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. For this compound, the Raman spectrum would be particularly useful for characterizing the vibrations of the aromatic pyridine ring. Symmetric "ring-breathing" modes of the pyridine ring, which are often weak in the IR spectrum, typically produce strong and sharp signals in the Raman spectrum. The aliphatic C-H stretching bands are also expected to be strong. The amide carbonyl stretch, while a dominant feature in the IR, would likely be a less intense band in the Raman spectrum.

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. To perform this analysis, a high-quality single crystal of this compound must first be grown.

| Structural Parameter | Information Provided by X-ray Crystallography |

| Crystal System | To be determined by experiment (e.g., Monoclinic, Orthorhombic). |

| Space Group | To be determined by experiment. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°); To be determined by experiment. |

| Piperazine Conformation | Expected to be a chair conformation. |

| Bond Lengths & Angles | Precise values for all bonds (e.g., C=O, C-N) and angles. |

| Intermolecular Interactions | Reveals hydrogen bonding and other packing forces. |

Chromatographic Purity and Characterization Methods

Chromatographic techniques are essential for assessing the purity of the compound by separating it from any contaminants.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. For this compound, a reverse-phase HPLC method is most appropriate. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The mobile phase would likely consist of a mixture of water (often with a buffer like ammonium (B1175870) formate (B1220265) or a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

The pyridine ring in the molecule contains a chromophore that absorbs ultraviolet (UV) light, allowing for detection with a UV-Vis detector, commonly set at a wavelength around 254 nm or 260 nm. The result is a chromatogram where the compound of interest appears as a major peak. Purity is calculated by integrating the area of this peak and expressing it as a percentage of the total area of all peaks in the chromatogram. A well-developed HPLC method can achieve high precision and accuracy for quantification. sigmaaldrich.com

| HPLC Parameter | Typical Condition |

| Column | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or 10mM Ammonium Formate |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Purity Assessment | Area Percent Method |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental analytical technique employed for the assessment of compound purity and the monitoring of reaction progress. While specific detailed research findings on the TLC analysis of this compound are not extensively documented in publicly available literature, general principles of TLC for related piperazine and piperidine (B6355638) derivatives can be applied to infer its chromatographic behavior.

In typical applications, the separation of piperazine-containing compounds is achieved using silica (B1680970) gel plates as the stationary phase. The choice of mobile phase is critical and is determined by the polarity of the analyte. For a compound with the structural characteristics of this compound, which possesses both a polar pyridine ring and a piperazine moiety, a solvent system of intermediate polarity would likely be effective.

Commonly, a mixture of a non-polar solvent, such as hexane (B92381) or ethyl acetate (B1210297), and a more polar solvent, like methanol or dichloromethane, is used. The ratio of these solvents is adjusted to achieve optimal separation and a suitable retardation factor (Rf value). The Rf value, defined as the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions.

Visualization of the compound on the TLC plate is typically accomplished under UV light (at 254 nm or 366 nm), especially given the UV-active pyridine ring in the structure of this compound. Additionally, chemical staining agents such as potassium permanganate (B83412) or ninhydrin (B49086) can be used for visualization, which react with the functional groups present in the molecule to produce colored spots.

While a specific, experimentally determined Rf value for this compound is not readily found in the surveyed literature, for a structurally analogous, albeit different, piperidine derivative, an Rf of 0.25 was reported using a 1:4 mixture of ethyl acetate and hexanes on silica gel 60 F254 plates. This suggests that a similar solvent system could be a starting point for the TLC analysis of the title compound. The presence of the additional nitrogen atom in the piperazine ring of this compound compared to a piperidine ring would likely increase its polarity, potentially requiring a more polar mobile phase to achieve a similar Rf value.

Interactive Data Table: Illustrative TLC Parameters for Piperazine Derivatives

Since specific data for this compound is unavailable, the following table illustrates typical TLC conditions used for the analysis of related piperazine and piperidine compounds to provide a general framework.

| Parameter | Description | Example Value/System |

| Stationary Phase | The solid adsorbent material coated on the TLC plate. | Silica gel 60 F254 |

| Mobile Phase | The solvent or mixture of solvents that moves up the plate. | Ethyl acetate/Hexanes (e.g., 1:4 to 9:1) |

| Dichloromethane/Methanol | ||

| Visualization | The method used to see the spots of the compound. | UV light (254 nm / 366 nm) |

| Potassium permanganate stain | ||

| Ninhydrin stain | ||

| Retardation Factor (Rf) | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Dependent on the specific compound and TLC system. |

Computational Chemistry and Molecular Modeling of 2 Methyl 1 Pyridine 4 Carbonyl Piperazine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost, making it suitable for a molecule of this size.

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. For 2-Methyl-1-(pyridine-4-carbonyl)piperazine, this process would involve finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.

A hypothetical data table for the optimized geometric parameters of the most stable conformer would look like this:

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (amide) | --- | --- | --- |

| C=O | --- | --- | --- |

| N-C (piperazine) | --- | --- | --- |

| C-C (piperazine) | --- | --- | --- |

| C-N (pyridine) | --- | --- | --- |

| C-C (pyridine) | --- | --- | --- |

| Piperazine (B1678402) Ring | --- | --- | --- |

| Pyridine (B92270) Ring | --- | --- | --- |

| Note: Specific values are not provided as they are not available in the cited literature. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital to which the molecule is most likely to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule, identifying the most probable sites for nucleophilic and electrophilic attack.

A summary of FMO properties would be presented as follows:

| Property | Value (eV) |

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Energy Gap (ΔE) | --- |

| Note: Specific values are not provided as they are not available in the cited literature. |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. Different colors are used to denote these areas, typically with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring, making them potential sites for hydrogen bonding or interaction with electrophiles. The hydrogen atoms on the piperazine ring would likely show a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule in terms of localized orbitals. It examines charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. This analysis can quantify the stability arising from these interactions, providing insight into intramolecular bonding and delocalization of electron density. For the title compound, NBO analysis could elucidate the nature of the amide bond and the electronic interactions between the pyridine and piperazine rings.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecule's structure. The calculations can also help in the assignment of specific vibrational modes to the observed spectral bands. For this compound, this would involve identifying the characteristic stretching and bending frequencies for the C=O, C-N, and C-H bonds in the molecule.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of a molecule over time. Unlike the static picture provided by quantum chemical calculations, MD simulations model the movements of atoms and molecules based on a force field.

For this compound, an MD simulation could be used to study its conformational flexibility in different environments, such as

Conformational Flexibility and Dynamics of the Piperazine Ring

The piperazine ring is a key structural motif known for its conformational flexibility, typically adopting low-energy chair conformations to minimize torsional and steric strain. In this compound, the dynamics are further influenced by its substituents.

The piperazine ring can exist in various conformations, including the stable, low-energy chair form and higher-energy boat and twist-boat forms. The presence of a methyl group at the 2-position introduces steric hindrance. This methyl group is expected to preferentially occupy an equatorial position on the chair conformer to avoid unfavorable 1,3-diaxial interactions, which would destabilize the structure.

Solvent Effects on Molecular Conformation

The surrounding solvent environment can have a pronounced effect on the conformational preferences of this compound. The molecule possesses several polar features, including the pyridine nitrogen, the carbonyl oxygen, and the secondary amine in the piperazine ring, which can engage in interactions with solvent molecules.

In polar protic solvents, such as water or alcohols, intermolecular hydrogen bonds can form with these polar groups. These interactions can stabilize conformations where the polar moieties are more exposed, potentially altering the rotational barrier of the amide bond or influencing the piperazine ring pucker. Conversely, in nonpolar, aprotic solvents, the molecule may adopt more compact conformations to minimize the exposed surface area of its polar regions through intramolecular interactions. Computational studies modeling the solvent as a dielectric continuum or with explicit solvent molecules are necessary to fully elucidate these effects and predict the most stable conformation in a given medium.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and understanding the structural basis of molecular recognition.

Ligand-Protein Interaction Profiling

While specific docking studies for this compound are not extensively detailed in public literature, the core scaffold is present in many biologically active agents, allowing for interaction profiling against relevant protein families. Compounds containing a substituted piperazine ring linked to an aromatic system have been successfully docked into the active sites of various enzymes.

For instance, molecules with a similar piperazine-aryl structure have been investigated as inhibitors for targets such as:

Histone Deacetylases (HDACs): The piperazine moiety can form crucial interactions within the enzyme's active site channel. nih.gov

Tyrosine Kinases: The piperazine group often serves to improve solubility and can form key hydrogen bonds in the ATP-binding site of kinases like Bcr-Abl and Rho-associated coiled-coil containing protein kinase 1 (ROCK1). wikipedia.orgnih.gov

G-Protein Coupled Receptors (GPCRs): The piperazine core is a common feature in many GPCR ligands, where it often interacts with transmembrane residues.

Docking simulations of this compound against these and other protein families can help build a comprehensive interaction profile and prioritize targets for further experimental validation.

Identification of Key Binding Residues and Interaction Types (e.g., H-bonds, π-π stacking)

Analysis of docking poses from studies on analogous compounds reveals recurring interaction patterns that are likely relevant for this compound. These interactions are critical for stabilizing the ligand-protein complex.

Key potential interactions include:

Hydrogen Bonding: The pyridine nitrogen and the carbonyl oxygen are potent hydrogen bond acceptors, capable of interacting with donor residues like asparagine, threonine, or backbone amides in a protein's active site. wikipedia.orgnih.gov The secondary amine of the piperazine ring can act as a hydrogen bond donor. Docking of similar molecules into kinase domains has shown hydrogen bonds forming with hinge region residues like methionine and catalytic residues like lysine. nih.gov

Hydrophobic and van der Waals Interactions: The pyridine ring and the methyl group contribute to the molecule's hydrophobic character, allowing for favorable van der Waals contacts with nonpolar amino acid residues such as leucine, isoleucine, and valine. wikipedia.org

π-Interactions: The electron-deficient pyridine ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, the methyl group can participate in weaker but significant methyl-π interactions with these same aromatic side chains, which helps to fine-tune binding affinity and selectivity. nih.gov

A summary of likely interaction types and the molecular features responsible is presented below.

| Interaction Type | Molecular Feature Involved | Potential Interacting Protein Residue |

| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Met, Lys, Thr, Asn, Ser, Backbone NH |

| Hydrogen Bond Donor | Piperazine NH | Asp, Glu, Backbone C=O |

| π-π Stacking | Pyridine Ring | Phe, Tyr, Trp |

| Methyl-π Interaction | Methyl Group | Phe, Tyr, Trp |

| Hydrophobic Interactions | Pyridine Ring, Methyl Group | Leu, Ile, Val, Ala |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This allows for the prediction of activity for new, unsynthesized molecules.

3D-QSAR Methodologies (CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods analyze the correlation between the biological activity of molecules and their 3D properties. nih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two of the most widely used 3D-QSAR techniques. nih.govslideshare.netmdpi.com

For a series of analogs of this compound, these methods would involve the following steps:

Molecular Alignment: All molecules in the dataset are aligned in 3D space based on a common substructure or a pharmacophore model.

Field Calculation: The aligned molecules are placed in a 3D grid. At each grid point, steric and electrostatic interaction energies (for CoMFA) are calculated using a probe atom. CoMSIA extends this by calculating additional fields for hydrophobicity, hydrogen bond donors, and hydrogen bond acceptors. mdpi.com

Statistical Analysis: Partial Least Squares (PLS) regression is used to correlate the variations in the calculated field values with the variations in biological activity (e.g., IC₅₀) for the series of compounds.

Model Visualization: The results are displayed as 3D contour maps. These maps highlight regions where modifying a specific physicochemical property (e.g., adding a bulky group for steric favorability or an electronegative group for electrostatic favorability) is predicted to enhance or diminish biological activity.

The table below summarizes the key differences between these two powerful 3D-QSAR methodologies.

| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |

| Fields Calculated | Steric, Electrostatic | Steric, Electrostatic, Hydrophobic, H-Bond Donor, H-Bond Acceptor |

| Functional Form | Lennard-Jones and Coulombic potentials | Gaussian-type distance-dependent function |

| Contour Maps | Shows regions where steric bulk or charge modifications are favorable or unfavorable. | Provides a more detailed map of different physicochemical requirements for activity. |

| Statistical Robustness | Can be sensitive to alignment and probe choice. | Often less sensitive to small shifts in alignment due to the smoother Gaussian function. |

By applying CoMFA and CoMSIA to a series of this compound derivatives, researchers can gain detailed insights into the structure-activity relationship and guide the rational design of more potent and selective molecules. nih.gov

Physicochemical Descriptors in Predictive Models

In the field of computational chemistry, quantitative structure-activity relationship (QSAR) models are pivotal for predicting the biological activity of chemical compounds based on their physicochemical properties. For this compound, a variety of descriptors can be calculated to build predictive models for its activity against different biological targets. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors.

Predictive QSAR models are developed by correlating these descriptors with the experimentally determined biological activity of a series of related compounds. nih.gov The goal is to create a statistically robust model that can then be used to predict the activity of new, unsynthesized compounds. mdpi.com For piperazine derivatives, QSAR studies have highlighted the importance of descriptors related to molecular shape, hydrophobicity, and electronic properties in determining their biological activity. nih.govresearchgate.net

Key Physicochemical Descriptors for this compound:

A predictive model for this compound would likely incorporate descriptors that capture the essence of its unique structural features: the pyridine ring, the piperazine ring, the carbonyl group, and the methyl substituent.

| Descriptor Class | Specific Descriptor Example | Relevance to this compound |

| Constitutional | Molecular Weight | Influences absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net |

| Number of Rotatable Bonds | Affects conformational flexibility and binding to target proteins. nih.gov | |

| Topological | Randic Shape Index (PW4) | Describes molecular branching and has been shown to be important for the activity of some piperazine derivatives. nih.gov |

| Topological Polar Surface Area (TPSA) | Predicts membrane permeability and is crucial for oral bioavailability. nih.gov | |

| Geometrical | Mean Square Distance (MSD) Index | Relates to the overall size and shape of the molecule. nih.gov |

| Electronic | Dipole Moment | Influences interactions with polar residues in a binding pocket. |

| Partial Charges (e.g., GGI9, JGI2) | Important for electrostatic interactions with the biological target. nih.gov | |

| Quantum-Chemical | HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

The development of a robust QSAR model for this compound and its analogs would enable the virtual screening of large libraries of related structures, accelerating the discovery of new lead compounds with improved potency and selectivity. researchgate.net

Homology Modeling of Relevant Biological Targets

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein (the "target") based on its amino acid sequence and the experimentally determined structure of a related homologous protein (the "template"). nih.gov This method is particularly useful when the crystal structure of the target protein is not available, which is often the case for many drug targets. nih.gov For a compound like this compound, homology modeling can provide crucial insights into its potential binding modes with various biological targets.

The general workflow for homology modeling involves:

Template Selection: Identifying a protein with a known 3D structure that has a high degree of sequence similarity to the target protein.

Sequence Alignment: Aligning the amino acid sequence of the target protein with that of the template.

Model Building: Building a 3D model of the target protein based on the aligned sequences and the template's structure.

Model Refinement and Validation: Optimizing the geometry of the model and assessing its quality using various computational tools, such as Ramachandran plots. nih.gov

Once a reliable 3D model of a biological target is generated, molecular docking simulations can be performed to predict how this compound might bind to it. nih.gov This can help to identify key amino acid residues involved in the interaction and guide the design of more potent and selective inhibitors. nih.gov

Potential Biological Targets and the Relevance of Homology Modeling:

The piperazine and pyridine scaffolds are present in numerous biologically active compounds, suggesting a range of potential targets for this compound. researchgate.netresearchgate.net

| Potential Biological Target | Rationale for a Derivative of this compound | Application of Homology Modeling |

| Sigma Receptors (S1R and S2R) | Piperazine derivatives have shown high affinity for sigma receptors, which are implicated in various central nervous system disorders. rsc.orgnih.gov | If the crystal structure of a specific sigma receptor subtype is unavailable, a homology model can be built to study the binding of this compound and its analogs. nih.gov |

| Histamine (B1213489) Receptors (e.g., H3R) | The piperazine ring is a common feature in histamine receptor antagonists. nih.gov QSAR studies have been performed on piperazine derivatives targeting the H4 receptor. nih.gov | Homology models of histamine receptor subtypes can be used to investigate the structural basis for selectivity and to design compounds with improved affinity. |

| Urease | Pyridine and piperazine-containing compounds have been identified as effective urease inhibitors, which are relevant in the context of infections by urease-producing bacteria. nih.gov | A homology model of bacterial urease can be used to simulate the binding of this compound to the active site, which contains nickel ions. nih.gov |

| Tyrosine Kinases (e.g., Bcr-Abl) | Imatinib, a well-known tyrosine kinase inhibitor, contains a piperazine moiety that is crucial for its binding and pharmacokinetic properties. wikipedia.org | In cases of drug resistance due to mutations in the kinase domain, homology models of the mutated kinase can be used to design new inhibitors that can overcome this resistance. wikipedia.org |

| GABA Receptors | Piperazine itself acts as a GABA receptor agonist, leading to its anthelmintic effects. wikipedia.orgdrugbank.com | Homology models of specific GABA receptor subtypes, particularly those in parasites, could be developed to explore the potential selective action of derivatives of this compound. drugbank.com |

By combining homology modeling with molecular docking and QSAR studies, a comprehensive in silico analysis of this compound can be performed. This approach can provide valuable predictions about its biological activities and guide further experimental investigations.

Structure Activity Relationship Sar Studies Centered on 2 Methyl 1 Pyridine 4 Carbonyl Piperazine and Its Derivatives

Impact of Piperazine (B1678402) Ring Substitution

The piperazine ring is a critical component of this chemical scaffold, and its substitution pattern plays a pivotal role in the molecule's interaction with its biological targets.

Stereochemical Influence at the 2-Position (Methyl Group)